1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine core structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
The compound’s interaction with its targets could involve binding to active sites, leading to modulation of the target’s function .
Biochemical Pathways
Based on its structural similarity to other pyrrolopyrazine derivatives, it may influence a variety of biochemical pathways, leading to downstream effects such as modulation of enzyme activity, alteration of signal transduction pathways, or disruption of cellular homeostasis .
Result of Action
Given its structural similarity to other pyrrolopyrazine derivatives, it may exert a range of effects at the molecular and cellular levels, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of acyl (bromo)acetylenes with a pyrrole derivative in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO).
Addition of Propargylamine: The next step involves the addition of propargylamine to the acetylenes obtained from the first step, resulting in the formation of N-propargylenaminones.
Intramolecular Cyclization: The final step is an intramolecular cyclization reaction, which is also catalyzed by cesium carbonate in DMSO, leading to the formation of the pyrrolo[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole contain piperazine moieties and share some structural similarities with 1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Pyrrolopyrazine Derivatives:
Uniqueness
This compound is unique due to the presence of both the 2,4-dichlorophenyl and tosyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-14-4-7-16(8-5-14)27(25,26)24-12-11-23-10-2-3-19(23)20(24)17-9-6-15(21)13-18(17)22/h2-10,13,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQPFYNRVLUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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